molecular formula C10H18O4S2 B157893 Diethyl 3,3'-dithiodipropionate CAS No. 1609-40-1

Diethyl 3,3'-dithiodipropionate

Cat. No.: B157893
CAS No.: 1609-40-1
M. Wt: 266.4 g/mol
InChI Key: DHWICUSCZFUOKA-UHFFFAOYSA-N
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Description

Diethyl 3,3'-dithiodipropionate (DEDTP) is an ester derivative of 3,3'-dithiodipropionic acid (DTDP), characterized by two ethyl ester groups and a central disulfide (-S-S-) bond. These compounds share a common DTDP backbone but differ in ester substituents, leading to variations in physicochemical properties, reactivity, and applications.

Properties

CAS No.

1609-40-1

Molecular Formula

C10H18O4S2

Molecular Weight

266.4 g/mol

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)disulfanyl]propanoate

InChI

InChI=1S/C10H18O4S2/c1-3-13-9(11)5-7-15-16-8-6-10(12)14-4-2/h3-8H2,1-2H3

InChI Key

DHWICUSCZFUOKA-UHFFFAOYSA-N

SMILES

CCOC(=O)CCSSCCC(=O)OCC

Canonical SMILES

CCOC(=O)CCSSCCC(=O)OCC

Other CAS No.

1609-40-1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Dimethyl 3,3'-Dithiodipropionate (CAS 15441-06-2)
  • Molecular Formula : C₈H₁₄O₄S₂
  • Molecular Weight : 238.32 g/mol
  • Key Features: Methyl ester groups confer higher polarity compared to ethyl or phenyl derivatives. It is a white solid used extensively as a precursor for cross-linkers like 3,3′-dithiobis(propionyl hydrazine) (DTPH) via hydrazinolysis .
  • Applications : Polymer synthesis (e.g., dynamic covalent hydrogels) and proteomic studies .
Diphenyl 3,3'-Dithiodipropionate (CAS 2376483-56-4)
  • Molecular Formula : C₁₈H₁₈O₄S₂
  • Molecular Weight : 370.46 g/mol
  • Key Features: Phenyl esters reduce polarity, resulting in a yellow solid. The bulky aromatic groups enhance stability in organic solvents, making it suitable for porphyrin-gold nanoparticle conjugates .
  • Synthesis: Reacting 3,3'-dithiodipropionyl dichloride with phenol in chloroform .
Di(N-succinimidyl) 3,3'-Dithiodipropionate
  • Molecular Formula : C₁₄H₁₆N₂O₈S₂
  • Molecular Weight : 404.41 g/mol
  • Key Features : Succinimidyl esters are amine-reactive, enabling bioconjugation (e.g., protein cross-linking). The disulfide bond allows reversible linkages under reducing conditions .
Thiodipropionate Esters (Single Sulfur)
  • Example : Dibutyl 3,3'-thiodipropionate (CAS 6975-31-1)
  • Molecular Formula : C₁₄H₂₆O₄S
  • Molecular Weight : 290.42 g/mol
  • Key Features : The thioether (-S-) bond (vs. disulfide) confers redox stability, making these compounds effective antioxidants in plastics and lubricants .

Reactivity and Functional Differences

  • Disulfide vs. Thioether :

    • Dithiodipropionates (e.g., DEDTP, dimethyl ester) undergo reductive cleavage of the -S-S- bond to form thiols (e.g., 3-mercaptopropionic acid), enabling applications in stimuli-responsive materials and drug delivery .
    • Thiodipropionates (single sulfur) lack this redox sensitivity, making them suitable for long-term stabilization .
  • Ester Hydrolysis :

    • Dimethyl and diethyl esters are more prone to hydrolysis than bulky esters (e.g., diphenyl) due to steric hindrance in the latter .

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